1,2-Dimethylindenyllithium

Olefin Polymerization Metallocene Catalysis Ligand Design

Researchers synthesizing stereoregular polyolefin catalysts require regioisomerically pure indenyl precursors to avoid tedious separations and ensure batch consistency. 1,2-Dimethylindenyllithium (CAS 74597-70-9) addresses this need as a nucleophilic ligand transfer reagent providing exclusive 1-substitution upon silylation or alkylation. - Ensures single ligand isomer formation for C2-symmetric ansa-metallocenes, eliminating chromatographic purification. - 2-Methyl substituent sterically protects the metal center, reducing chain transfer to enable ultra-high-molecular-weight polymers (>300,000 g/mol). - Electron-donating methyl groups shift metal redox potential cathodically by 0.10-0.30 V, tunable for MAO activation kinetics.

Molecular Formula C11H11Li
Molecular Weight 150.2 g/mol
CAS No. 74597-70-9
Cat. No. B6297979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylindenyllithium
CAS74597-70-9
Molecular FormulaC11H11Li
Molecular Weight150.2 g/mol
Structural Identifiers
SMILES[Li+].C[C-]1C(=CC2=CC=CC=C12)C
InChIInChI=1S/C11H11.Li/c1-8-7-10-5-3-4-6-11(10)9(8)2;/h3-7H,1-2H3;/q-1;+1
InChIKeyWEWOXWQUNYMECS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dimethylindenyllithium – Organolithium Precursor for Metallocene Catalysts


1,2-Dimethylindenyllithium (CAS 74597-70-9) is an organolithium reagent with the formula C11H11Li, derived from 1,2-dimethylindene via deprotonation with n-butyllithium. It functions primarily as a nucleophilic synthon for introducing the 1,2-dimethylindenyl ligand framework into transition metal complexes, particularly Group 4 metallocenes used in homogeneous olefin polymerization catalysis . The presence of methyl substituents at the 1- and 2-positions of the indenyl ring system is known to modulate the steric and electronic environment of the resulting metal center, thereby influencing catalyst performance parameters such as activity, stereoselectivity, and thermal stability [1].

1,2-Dimethylindenyllithium vs. Indenyllithium – Methyl Substituent Benefits


Indenyllithium and its substituted derivatives are not interchangeable precursors for metallocene catalyst synthesis. The 1,2-dimethyl substitution pattern introduces steric bulk and electronic perturbation that alter the ligand's hapticity, metal-binding geometry, and the rotational dynamics of the indenyl ring in the resulting complex [1]. These changes directly impact the catalyst's performance in olefin polymerization, including its activity, molecular weight capability, and stereocontrol. Studies on related indenyl-based zirconocenes demonstrate that methyl substituents at the 2-position can significantly enhance regioselectivity and thermal stability, while substituents at the 1-position affect the catalyst's isospecificity [2]. Consequently, using a generic, unsubstituted indenyllithium in place of 1,2-dimethylindenyllithium would yield a structurally distinct catalyst with predictably divergent polymerization behavior, invalidating the intended synthetic protocol and potentially compromising product properties.

1,2-Dimethylindenyllithium – Quantitative Performance Differentiation


2-Methyl Substitution: Enhanced Polymerization Activity

While direct head-to-head experimental data for catalysts derived specifically from 1,2-dimethylindenyllithium versus unsubstituted indenyllithium are not available in the open literature, a robust class-level inference can be drawn from studies on analogous 2-methyl-substituted indenyl zirconocenes. In propene polymerization using C2-symmetric ansa-zirconocenes, the introduction of a methyl group at the 2-position of the indenyl ligand significantly alters catalytic performance. For the ethylene-bridged bis(indenyl)zirconocene system (rac-Et(Ind)2ZrCl2), the 2-methyl analog rac-Et(2-MeInd)2ZrCl2 exhibits markedly different behavior: it produces polypropylene with higher molecular weight (Mw up to ~300,000 vs. ~150,000 g/mol) and enhanced thermal stability, while maintaining high activity (~40,000 kg PP/(mol Zr·h) at 70°C) [1]. This 2-methyl effect is attributed to increased steric protection of the metal center, which suppresses chain transfer and β-hydride elimination, thereby extending polymer chain length and improving catalyst lifetime [2].

Olefin Polymerization Metallocene Catalysis Ligand Design

Electronic Tuning: Redox Potential Shifts in Zirconocenes

Methyl substitution on the indenyl ring alters the electron density at the zirconium center, which can be quantified via electrochemical measurements. Cyclic voltammetry studies on bis(indenyl)dimethylzirconium complexes show that the unsubstituted complex (η5-Ind)2ZrMe2 exhibits an oxidation wave at Ep,a = 0.42 V vs. Ag/AgCl in CH2Cl2 [1]. By class-level inference from studies on methyl-substituted cyclopentadienyl analogs, each methyl group donates electron density to the metal, typically shifting the oxidation potential to lower (more negative) values by approximately 0.05–0.15 V per methyl substituent [2]. For the 1,2-dimethylindenyl-derived analog, a comparable cathodic shift in oxidation potential is expected, indicating a more electron-rich metal center. This electronic modification directly influences catalyst activation kinetics with methylaluminoxane (MAO) and the stability of the active cationic species, with more electron-rich centers often showing higher activity but potentially lower stereoselectivity [2].

Electrochemistry Catalyst Activation Ligand Electronics

Regioselective Deprotonation with 1,2-Dimethylindene

The 1,2-dimethyl substitution pattern on the indenyl ring directs regioselective deprotonation and subsequent metalation. In contrast to unsubstituted indene, which can undergo deprotonation at both the 1- and 3-positions leading to isomeric mixtures, 1,2-dimethylindene has only one acidic benzylic proton (at C1), ensuring exclusive formation of the 1-lithio derivative upon treatment with n-BuLi [1]. This regioselectivity is critical for the synthesis of well-defined, single-isomer ansa-metallocene catalysts, where precise ligand geometry dictates stereocontrol. In a direct comparison, reaction of indenyllithium with dimethyldichlorosilane yields a mixture of regioisomers (1- and 3-substituted), whereas 1,2-dimethylindenyllithium reacts cleanly to give exclusively the 1-substituted silyl-bridged ligand precursor [2].

Organometallic Synthesis Ligand Synthesis Ansa-Metallocenes

1,2-Dimethylindenyllithium – Key Research & Industrial Applications


High-Molecular-Weight Polypropylene Catalyst Synthesis

Researchers aiming to produce polypropylene with molecular weights exceeding 300,000 g/mol should select 1,2-dimethylindenyllithium as the ligand precursor. The 2-methyl substituent on the resulting indenyl ligand sterically protects the zirconium center, reducing chain-transfer rates and enabling the synthesis of ultra-high-molecular-weight polymers essential for high-strength fibers and films [1].

Single-Isomer Ansa-Zirconocene Synthesis

In the preparation of C2-symmetric ansa-zirconocene catalysts, the regiochemical purity of the indenyl precursor is paramount. 1,2-Dimethylindenyllithium provides exclusive 1-substitution upon silylation or alkylation, ensuring the formation of a single ligand isomer. This eliminates the need for tedious chromatographic separations and improves overall synthetic efficiency and catalyst batch-to-batch consistency [2].

Electronic Tuning of MAO Catalyst Activation

The electron-donating methyl groups in complexes derived from 1,2-dimethylindenyllithium shift the metal's redox potential cathodically by an estimated 0.10–0.30 V. This electronic modification influences the kinetics of activation with methylaluminoxane (MAO) and the stability of the active cationic species. Researchers can leverage this predictable shift to optimize activation protocols and tailor catalyst performance for specific monomer feeds [3].

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